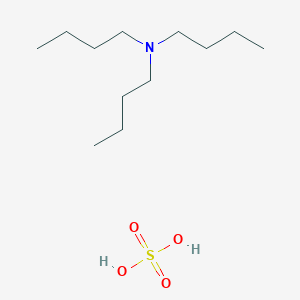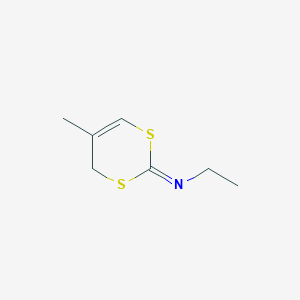
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is a synthetic peptide compound with a molecular formula of C22H24N6O5. It is known for its role as an impurity in the synthesis of certain pharmaceutical drugs, particularly those used to treat conditions like central precocious puberty and endometriosis . This compound is part of a class of peptides that have significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the histidine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders and certain cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence the release of hormones by interacting with receptors in the hypothalamus and pituitary gland .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxo-L-prolyl-L-histidyl-L-proline
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-benzyl-D-histidyl-L-leucylarginyl-N-ethyl-L-prolinamide
Uniqueness
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is unique due to its specific sequence and structural features, which confer distinct biological activities. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it valuable for targeted therapeutic applications.
Propriétés
Numéro CAS |
60548-57-4 |
|---|---|
Formule moléculaire |
C16H22N6O5 |
Poids moléculaire |
378.38 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O5/c17-14(25)12-4-9(23)6-22(12)16(27)11(3-8-5-18-7-19-8)21-15(26)10-1-2-13(24)20-10/h5,7,9-12,23H,1-4,6H2,(H2,17,25)(H,18,19)(H,20,24)(H,21,26)/t9-,10+,11+,12+/m1/s1 |
Clé InChI |
TYJPWOHEKZWVJM-RHYQMDGZSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)




![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)



